molecular formula C16H13FN2O4 B2573193 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 423729-83-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B2573193
CAS No.: 423729-83-3
M. Wt: 316.288
InChI Key: BWOILTBRAUIYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide is a synthetic organic compound that features a benzodioxole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Corresponding amines from the reduction of amide groups.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the fluorophenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide is unique due to the combination of the benzodioxole and fluorophenyl groups, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c17-11-2-4-12(5-3-11)19-16(21)15(20)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOILTBRAUIYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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